molecular formula C23H22ClFN2O3 B2538759 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898421-10-8

5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No. B2538759
CAS RN: 898421-10-8
M. Wt: 428.89
InChI Key: TYAYUJOBWHMSJU-UHFFFAOYSA-N
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Description

5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally similar to "5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one" have been explored for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyrans have shown anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, yielded derivatives that exhibited anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations (Hammam et al., 2005).

Radiopharmaceutical Applications

Another application involves the synthesis of potent nonpeptide CCR1 antagonists labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging. This synthesis demonstrates the compound's relevance in developing diagnostic tools for diseases characterized by CCR1 expression (Mäding et al., 2006).

Antimicrobial Activity

Derivatives containing the fluoro-benzyl moiety have been reported to possess promising antimicrobial activity. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showcased significant antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungi. The presence of the fluorine atom was essential for enhancing this activity, highlighting the compound's potential in antimicrobial drug development (Desai et al., 2013).

Molecular Interaction Studies

The compound's related structures have been used to study molecular interactions, such as π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These studies provide insights into the nucleophilic/electrophilic nature of certain groups and their influence on interaction energies, which is crucial for the design of molecules with specific binding properties (Ahmed et al., 2020).

Logic Gate Development

Compounds with the pyrazolone-ring unit have been explored for their reversible photochromic properties and potential in logic gate development. This application demonstrates the compound's utility in molecular electronics and photonics, providing a foundation for the development of novel photo-switchable materials (Xie et al., 2009).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3/c24-20-7-4-8-21(25)19(20)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYUJOBWHMSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

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